Product packaging for 3-(4-Fluorophenyl)indan-1-one(Cat. No.:CAS No. 67800-14-0)

3-(4-Fluorophenyl)indan-1-one

Cat. No.: B8746600
CAS No.: 67800-14-0
M. Wt: 226.24 g/mol
InChI Key: MVZZRCWDWNZKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)indan-1-one (CAS 67800-14-0) is a high-purity organic compound of significant interest in medicinal and synthetic chemistry research. This indan-1-one derivative serves as a versatile and critical synthetic intermediate for the development of novel active molecules. Researchers utilize this compound as a key building block in the synthesis of more complex structures, particularly those intended to act as enzyme inhibitors . Its molecular formula is C15H11FO, and it has a melting point of 119-121 °C . In pharmaceutical research, the indan-1-one scaffold is a privileged structure found in compounds targeting a wide range of therapeutic areas. For instance, structurally similar substituted indanone derivatives have been investigated as potent inhibitors of chitinases , such as chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), which are enzymes implicated in asthma, idiopathic pulmonary fibrosis, and other inflammatory and fibrotic diseases . Furthermore, related indan-based compounds have demonstrated potential as inhibitors of monoamine oxidase (MAO) , a key target for neurological disorders. This makes this compound a valuable precursor for neuroscientists exploring new treatments for conditions like Parkinson's disease . The specific presence of the 4-fluorophenyl substituent on the indanone core is a common structural motif used to fine-tune the compound's electronic properties, metabolic stability, and binding affinity in drug discovery projects. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11FO B8746600 3-(4-Fluorophenyl)indan-1-one CAS No. 67800-14-0

Properties

CAS No.

67800-14-0

Molecular Formula

C15H11FO

Molecular Weight

226.24 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H11FO/c16-11-7-5-10(6-8-11)14-9-15(17)13-4-2-1-3-12(13)14/h1-8,14H,9H2

InChI Key

MVZZRCWDWNZKGX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis

The creation of 3-(4-Fluorophenyl)indan-1-one and its derivatives, 3-arylindan-1-ones, can be achieved through various synthetic routes. These methods are often designed to be versatile and accommodate a range of functional groups.

Chemical Properties

The distinct chemical properties of 3-(4-Fluorophenyl)indan-1-one are defined by its molecular structure.

Structural Elucidation and Confirmation Via Advanced Spectroscopic and Crystallographic Techniques

Role as a Precursor in Organic Synthesis

The indanone core is a feature of many biologically active compounds. nih.gov 3-(4-Fluorophenyl)indan-1-one serves as a key intermediate for creating derivatives with potential therapeutic applications. For instance, the fluorinated indanone framework is a target in the development of new pharmaceuticals. ontosight.ai

A notable example is the use of related structures in synthesizing intermediates for significant drugs. The compound (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, which contains a similar 4-fluorophenyl group attached to a heterocyclic core, is a key intermediate in the synthesis of fluvastatin, a cholesterol-lowering medication. scirp.orgresearchgate.net This highlights the importance of the 4-fluorophenyl moiety in the development of pharmacologically active agents. scirp.orgresearchgate.net

Research Findings

Research has demonstrated that indanone derivatives possess a wide range of biological activities. nih.gov The introduction of fluorine into organic molecules can significantly alter their properties, often enhancing their biological efficacy. openmedicinalchemistryjournal.com

Anticancer Research : 2-Benzylidene-1-indanones, which are structurally related to this compound, have shown potent cytotoxicity against several human cancer cell lines. nih.gov The exploration of fluorinated indanones is an active area of research for discovering new anticancer agents. nih.gov

Materials Science : Indan derivatives are being investigated for their potential in developing new materials that possess specific optical or electrical properties. ontosight.ai

Catalysis : There is research interest in the potential use of complex indan derivatives as catalysts or catalyst precursors in various chemical reactions. ontosight.ai

Preclinical Pharmacological Evaluation and Biological Spectrum

Intermediate in Pharmaceutical Synthesis

The indanone scaffold is a core component of numerous biologically active compounds. nih.govbeilstein-journals.org The introduction of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. While direct applications of 3-(4-Fluorophenyl)indan-1-one are not extensively detailed, its structural motifs are highly relevant. For instance, the closely related 3-(4-fluorophenyl)-1-isopropyl-1H-indole structure forms the central core of Fluvastatin, a widely used synthetic statin drug for treating high cholesterol. scirp.orgscirp.org This highlights the value of the 4-fluorophenyl-substituted heterocyclic framework in developing pharmacologically active agents.

Building Block for Bioactive Molecules

Research on indanone derivatives is extensive, with studies exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aithieme-connect.de The structural framework of this compound makes it a suitable starting point for synthesizing libraries of novel compounds for biological screening. For example, derivatives of the indanone core have been investigated as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative conditions like Parkinson's disease.

Structure Activity Relationship Sar Profiling and Medicinal Chemistry Insights

Medicinal Chemistry

The most significant application of this compound is as a building block in pharmaceutical synthesis. It is a key precursor for intermediates used in the production of Fluvastatin, a drug used to treat high cholesterol. scirp.orgresearchgate.net Its structural framework is also related to intermediates in the synthesis of other therapeutic agents like Ezetimibe, which also functions as a lipid-lowering agent. google.com The indanone scaffold is a valuable pharmacophore in drug discovery, and the 4-fluorophenyl group is often incorporated to enhance metabolic stability or binding affinity. scirp.org

Materials Science

While less documented, there is potential for the use of 3-(4-Fluorophenyl)indan-1-one in materials science. ontosight.ai Chalcones, which are precursors to this indanone, are known to be used in the development of optical materials due to their nonlinear optical properties. ossila.com The rigid, aromatic structure of the indanone could be exploited in the synthesis of novel polymers or functional materials, though specific examples are not prevalent in the literature.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. This method helps in understanding the feasibility of a biomolecular interaction and is a cornerstone of modern drug discovery.

Molecular docking simulations predict the preferred orientation (binding mode) of a ligand within a target's binding site and estimate the strength of the interaction, known as binding affinity. This affinity is often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki).

For derivatives of 3-(4-Fluorophenyl)indan-1-one, studies have shown significant binding affinities to specific biological targets. For instance, a closely related analog where the indanone moiety is part of a larger structure was investigated for its interaction with sigma receptors, which are overexpressed in many types of cancer cells. nih.gov This compound demonstrated a very high binding affinity and selectivity for the sigma-2 (σ2) receptor, with a Ki value of 0.6 nM. nih.gov The study highlighted that the 4-fluorophenyl group was preferred for activity at the σ2 receptor compared to its non-fluorinated counterpart. nih.gov

In broader studies involving molecules with a p-fluorophenyl group, strong binding energies have been consistently observed. A chromone derivative featuring a p-fluorophenyl substitution, when docked into the human estrogen receptor alpha protein, exhibited the best binding energy of -9.6 kcal/mol among all tested compounds in its series. d-nb.info Similarly, docking studies of other fluorophenyl-containing compounds have reported strong binding scores, such as -8.1 kcal/mol and -9.1 kcal/mol against antibacterial and antifungal targets, respectively. researchgate.net These findings underscore the significant role of the fluorophenyl group in achieving high binding affinity.

Compound ClassTarget ProteinPredicted Binding AffinityReference
Indanone Derivative Sigma-2 (σ2) ReceptorKi = 0.6 nM nih.gov
Indanone Derivative Sigma-1 (σ1) ReceptorKi = 63.0 nM nih.gov
Chromone Derivative Human Estrogen Receptor Alpha-9.6 kcal/mol d-nb.info
Chalcone Derivative Antibacterial Target (4URO)-8.1 kcal/mol researchgate.net
Chalcone Derivative Antifungal Target (5V5Z)-9.1 kcal/mol researchgate.net

This table presents binding affinity data for derivatives containing the indanone or fluorophenyl moiety against various biological targets.

The stability of a ligand-protein complex is determined by a combination of intermolecular forces. researchgate.net Analysis of docking results for fluorophenyl-containing ketones reveals the critical contributions of several types of interactions:

Hydrogen Bonding: The ketone functional group (C=O) in the indanone structure is a key hydrogen bond acceptor. quora.com Docking studies on related compounds confirm that this carbonyl oxygen frequently forms hydrogen bonds with hydrogen-donating amino acid residues (like serine, threonine, or lysine) in the binding pocket of a protein. d-nb.info

Hydrophobic and π-Interactions: The two aromatic rings (the phenyl and indane benzofused ring) are largely hydrophobic and can engage in favorable interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. Furthermore, these π-systems can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and cation-π interactions with charged residues.

Electrostatic and Dipole-Dipole Interactions: The electronegative fluorine atom on the phenyl ring creates a significant dipole moment. This polarity can lead to favorable dipole-dipole interactions within the binding site. quora.com

C–H···F Interactions: Weak hydrogen bonds involving the fluorine atom (C–H···F) can also contribute to the stability of the complex. The distances for these interactions typically fall in the range of 2.3 to 2.8 angstroms. acs.org

Density Functional Theory (DFT) Calculations for Electronic and Geometric Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ntnu.no It is widely employed to calculate molecular geometries, orbital energies, and other electronic properties with high accuracy. bhu.ac.inresearchgate.netnsf.govnih.gov

Geometry optimization using DFT methods, such as B3LYP with a 6-311G(d,p) or similar basis set, calculates the lowest energy arrangement of atoms in a molecule, providing its most stable three-dimensional structure. bhu.ac.inmdpi.com This analysis yields precise data on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the indanone ring system and the rotational angle of the 4-fluorophenyl group are key geometric features. mdpi.com

Conformational analysis, which examines the different spatial arrangements of a molecule and their corresponding energies, is crucial for flexible molecules. researchgate.netdntb.gov.ua For this compound, this would involve analyzing the rotation around the single bond connecting the fluorophenyl ring to the indane core to identify the most stable conformer.

ParameterStructural FeatureRepresentative Calculated Value (Å)Reference (Similar Structures)
Bond Length Ketone (C=O)1.23 bhu.ac.in
Bond Length C-F1.35 ajchem-a.com
Bond Length Aromatic (C-C)1.39 - 1.41 mdpi.com

This table shows representative bond lengths for key functional groups in fluorophenyl ketones as determined by DFT calculations on analogous molecules.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and electronic properties of a molecule. schrodinger.com

HOMO represents the ability of a molecule to donate an electron.

LUMO represents the ability of a molecule to accept an electron.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required for an electronic excitation. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. semanticscholar.org DFT calculations are a standard method for determining these values. schrodinger.com For aromatic ketones containing a fluorophenyl group, the HOMO is often localized on the phenyl rings, while the LUMO may be distributed across the carbonyl group and adjacent atoms. ajchem-a.comsci-hub.se

Parameter2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole2,6-dichloro-4-fluoro phenolReference
HOMO Energy -6.57 eV-7.15 eV ajchem-a.comsemanticscholar.org
LUMO Energy -2.09 eV-1.74 eV ajchem-a.comsemanticscholar.org
Energy Gap (ΔE) 4.48 eV5.41 eV ajchem-a.comsemanticscholar.org

This table provides examples of FMO energies and the energy gap for related fluorine-containing aromatic compounds, calculated using DFT methods.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.deacs.org It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. bhu.ac.inuni-muenchen.de

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are likely sites for electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show:

A region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net

A region of high positive potential (blue) around the hydrogen atoms of the aromatic rings. bhu.ac.in

The fluorine atom, being highly electronegative, would also contribute to the negative potential on the surface of its attached phenyl ring.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, which are key factors in determining its stability. uni-muenchen.deresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds.

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with electron delocalization. uni-muenchen.de Higher E(2) values indicate more intense interactions between electron donors and acceptors, leading to greater molecular stability. niscpr.res.in

Table 1: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C-C) of Phenyl Ringπ(C-C) of Phenyl RingHighIntramolecular hyperconjugation
π(C-C) of Indanone Ringπ(C=O)ModerateIntramolecular hyperconjugation
Lone Pair (O)σ(C-C) adjacent to carbonylModerateLone pair delocalization
Lone Pair (F)σ(C-C) of Phenyl RingLow to ModerateLone pair delocalization

Note: The values in this table are predictive and based on typical findings for structurally similar aromatic ketones and fluorinated compounds as reported in computational chemistry literature. researchgate.nettandfonline.com

Topological Investigations (ELF, LOL, RDG) for Bonding and Weak Interactions

Topological analyses of the electron density provide a detailed picture of chemical bonding and non-covalent interactions. The Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are powerful tools for this purpose. researchgate.netrsc.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are used to visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. researchgate.netresearchgate.net In this compound, ELF and LOL analyses would reveal the covalent nature of the C-C, C-H, C=O, C-F, and C-N bonds. The regions corresponding to the lone pairs on the oxygen and fluorine atoms would also be clearly identifiable. These methods help to confirm the fundamental electronic structure of the molecule. bohrium.com

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netrsc.org This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). Different types of interactions appear as distinct spikes in the RDG plot:

Strong attractive interactions (e.g., hydrogen bonds) are characterized by large negative values of sign(λ₂)ρ and appear as blue-colored isosurfaces.

Weak van der Waals interactions are found where sign(λ₂)ρ is close to zero, represented by green isosurfaces.

Strong repulsive interactions (e.g., steric clashes) correspond to large positive values of sign(λ₂)ρ and are shown as red isosurfaces. researchgate.net

For this compound, RDG analysis would likely reveal van der Waals interactions within the fused ring system and between the phenyl and indanone moieties. Potential weak C-H···O or C-H···F hydrogen bonds could also be identified, contributing to the molecule's conformational stability.

Computational Drug-Likeness Prediction

In silico tools are invaluable in the early stages of drug discovery for predicting whether a compound possesses properties consistent with a potential oral drug. These predictions help to prioritize candidates for synthesis and further testing.

Lipinski's Rule of Five Assessment

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. etflin.comresearchgate.net The rule states that an orally active drug is likely to have:

A molecular weight (MW) of 500 daltons or less.

A high lipophilicity (Log P) of 5 or less.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecule is considered to have poor oral bioavailability if it violates more than one of these rules. researchgate.net

For this compound, the predicted parameters are calculated to assess its compliance with Lipinski's rule.

Table 2: Lipinski's Rule of Five Parameters for this compound

ParameterPredicted ValueLipinski's RuleCompliance
Molecular Weight ( g/mol )226.25≤ 500Yes
Log P (Octanol/Water Partition Coefficient)~3.5≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors (O, F atoms)2≤ 10Yes
Number of Violations0≤ 1Yes

Note: The Log P value is an estimation based on the structure. The number of hydrogen bond acceptors is the sum of oxygen and fluorine atoms.

Based on this in silico assessment, this compound adheres to all of Lipinski's rules, suggesting it has a favorable drug-like profile and a high probability of good oral bioavailability. tandfonline.com

Predictive Pharmacokinetic Profiling (e.g., Gastrointestinal Absorption, Blood-Brain Barrier Permeability)

Beyond Lipinski's rules, more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted using computational models. These predictions provide a more nuanced view of a compound's likely behavior in vivo.

Gastrointestinal (GI) Absorption: High gastrointestinal absorption is crucial for orally administered drugs. Computational models predict this property based on factors like molecular size, polarity, and solubility. Given its compliance with Lipinski's rules and its predicted physicochemical properties, this compound is expected to have high gastrointestinal absorption. researchgate.net

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the blood-brain barrier is essential for drugs targeting the central nervous system (CNS). This property is influenced by lipophilicity, molecular size, and the presence of specific transporter interactions. The BOILED-Egg model is a common predictive tool, which plots lipophilicity (WLOGP) against polarity (TPSA). japsonline.com Compounds falling within the yolk area are predicted to permeate the BBB, while those in the white are predicted to be absorbed by the gut but not cross the BBB. Based on its structure, this compound may have the potential to cross the BBB, a prediction that would need to be confirmed experimentally. researchgate.net

Table 3: Predicted Pharmacokinetic Properties of this compound

PropertyPredictionImplication
Gastrointestinal AbsorptionHighGood candidate for oral administration
Blood-Brain Barrier PermeantLikelyPotential for CNS activity
P-glycoprotein SubstrateLikely NoLower chance of active efflux from cells
CYP450 InhibitionPossiblePotential for drug-drug interactions

Note: These are predictive values based on computational ADMET profiling of structurally similar compounds. researchgate.netrjptonline.orgrjptonline.org

Prospective Research Avenues and Translational Trajectories

Design and Synthesis of Novel, Highly Potent Indanone Derivatives

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 3-(4-Fluorophenyl)indan-1-one to enhance potency and selectivity for specific biological targets. The existing literature on indanones provides a roadmap for such endeavors.

Strategic Modifications:

Hybridization: Novel hybrid structures can be designed by combining the indanone pharmacophore with moieties from other established drugs. For instance, hybrids of indanone and carbamate structures, inspired by drugs like donepezil and rivastigmine, have been synthesized to target cholinesterases in the context of Alzheimer's disease. bohrium.com

Functional Group Introduction: The introduction of various functional groups can modulate the compound's pharmacological profile. Studies have shown that adding a piperidine group via a carbon spacer can dramatically increase acetylcholinesterase (AChE) inhibitory activity, creating compounds more potent than donepezil. nih.gov Similarly, incorporating hydroxyl groups or designing 2-benzylidene-1-indanone derivatives has yielded compounds with significant anti-inflammatory properties. scienceopen.com

Bioisosteric Replacement: This approach involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance a desired activity. This has been used to design indanone-chalcone esters with potential anti-Alzheimer's effects. bohrium.com

Synthetic Methodologies: The synthesis of these new derivatives can be achieved through various established and emerging chemical reactions. Classic methods like Friedel-Crafts acylation are commonly used for creating the indanone ring. beilstein-journals.orgpreprints.org Other notable techniques include:

1,3-Dipolar Cycloaddition: This has been used to create indanone-containing spiroisoxazoline derivatives with selective COX-2 inhibitory and anticancer activities. bohrium.com

Palladium-Catalyzed Cross-Coupling: This offers a versatile method for linking the fluorophenyl group to the indanone core. ontosight.ai

Ultrasound-Assisted Synthesis: This green chemistry approach can improve reaction yields and reduce reaction times for creating derivatives like 2-benzylidene-1-indanones. acs.org

These synthetic strategies will be crucial for creating a library of novel compounds based on the this compound scaffold for biological screening.

Exploration of New Biological Targets and Mechanisms of Action

The indanone scaffold has demonstrated affinity for a wide range of biological targets, suggesting that derivatives of this compound could be developed for multiple therapeutic applications. nih.govnih.gov

Key Biological Targets:

Cholinesterases (AChE and BuChE): Donepezil, an indanone derivative, is a well-known AChE inhibitor for Alzheimer's disease. nih.govbeilstein-journals.org Research continues to explore new indanone derivatives that can inhibit both AChE and butyrylcholinesterase (BuChE), and also modulate the aggregation of amyloid-beta peptides, offering a multi-target approach to neurodegeneration. nih.govbohrium.combeilstein-journals.org

Monoamine Oxidases (MAO-A and MAO-B): Indanone derivatives are capable of modulating MAO-A and MAO-B, enzymes critical in the pathophysiology of neurodegenerative diseases like Parkinson's. nih.gov

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory and anticancer agents. Novel indanone spiroisoxazoline derivatives have shown selective COX-2 inhibition and induced apoptosis in cancer cells through pathways involving Bax, Bcl-2, and caspase-3. bohrium.com

Akt Kinase: This serine-threonine protein kinase is a crucial node in cancer cell proliferation and survival signaling pathways. An allosteric inhibitor based on an arylidene indanone scaffold, FCX-146, was developed and shown to potently inhibit Akt activation. nih.gov

Cereblon (CRBN): As a component of the E3 ubiquitin ligase complex, CRBN is an emerging therapeutic target. Computational studies have identified indanone derivatives as potential CRBN inhibitors, suggesting a role in protein degradation technologies like PROTACs. researchgate.net

Metal Chelation: Some indanone derivatives have exhibited metal-chelating properties, which is a relevant therapeutic strategy for Alzheimer's disease where metal ion dysregulation is implicated. nih.gov

Future studies should involve screening this compound and its novel derivatives against a panel of these and other targets to uncover new therapeutic potential.

Development of Advanced Computational Models for Compound Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by predicting the properties and interactions of new compounds before their synthesis.

Computational Techniques:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. It has been instrumental in designing indanone derivatives against targets like AChE bohrium.com, Akt kinase nih.gov, and Cereblon researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic stability of the ligand-protein complex over time, as demonstrated in the study of the indanone derivative FCX-146 binding to an allosteric pocket in Akt. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic properties of molecules, helping to understand their reactivity and interaction mechanisms. acs.orgnih.gov

By employing these computational tools, researchers can perform virtual screening of large libraries of this compound derivatives, prioritize the most promising candidates for synthesis, and guide lead optimization to improve potency and reduce off-target effects.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

The successful translation of a chemical compound from a laboratory curiosity to a therapeutic agent requires a highly integrated, multidisciplinary approach. drugdiscoverytrends.com This involves a cyclical process where insights from one discipline inform the activities of another.

A comprehensive research program for this compound would integrate:

Computational Design: Using advanced modeling to design novel derivatives with predicted high affinity for specific targets. nih.govresearchgate.net

Chemical Synthesis: Employing efficient and green synthetic methodologies to create the designed compounds. bohrium.comacs.orgnih.gov

In Vitro Biological Evaluation: Screening the synthesized compounds in a battery of assays, including enzyme inhibition, cell proliferation, and gene expression analysis, to determine their biological activity and mechanism of action. scienceopen.combohrium.comnih.gov

Pathology and Toxicology: Utilizing specialized assays, including in situ hybridization and digital imaging analysis, to understand how a drug affects target cells and to identify potential liabilities early in the discovery process. drugdiscoverytrends.com

This synergistic workflow, combining computational chemistry, medicinal chemistry, pharmacology, and toxicology, ensures that research progresses efficiently. drugdiscoverytrends.com It allows for the rapid iteration of the design-synthesize-test cycle, leading to a deeper understanding of structure-activity relationships and ultimately facilitating the development of optimized indanone-based therapeutic agents.

Interactive Data Table: Research Trajectories for Indanone Derivatives

The following table summarizes the prospective research avenues discussed, linking them to specific approaches and potential therapeutic outcomes.

Research AvenueKey ApproachBiological Target(s)Potential Therapeutic Area
Novel Synthesis Hybridization, Bioisosteric ReplacementCholinesterases, Amyloid-betaNeurodegenerative Diseases
New Targets Allosteric Inhibition, Selective InhibitionAkt Kinase, COX-2Oncology, Inflammation
Computational Optimization Molecular Docking, MD SimulationsCereblon (CRBN)Oncology (PROTACs)
Multidisciplinary Integration Integrated Design-Synthesize-Test CycleMultiple TargetsVarious

Q & A

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)indan-1-one, and what analytical techniques validate its purity?

The synthesis typically involves multi-step reactions, starting with indanone derivatives and introducing the 4-fluorophenyl group via Friedel-Crafts acylation or Suzuki coupling. Key intermediates should be characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and mass spectrometry for molecular weight verification. Purity is assessed via HPLC (>98%) and melting point analysis . For crystalline derivatives, X-ray crystallography (e.g., SHELX refinement) ensures structural accuracy .

Q. How is the structural stability of this compound evaluated under varying experimental conditions?

Stability studies involve thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to monitor phase transitions. Solubility profiles in polar/nonpolar solvents (e.g., DMSO, ethanol) are determined via UV-Vis spectroscopy. Accelerated degradation studies under acidic/alkaline conditions (pH 3–10) help identify labile functional groups .

Q. What preliminary biological screening methods are used to explore its bioactivity?

Initial assays include MTT cytotoxicity testing (e.g., against cancer cell lines like HeLa or MCF-7) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (IC₅₀ values) and selectivity indices are calculated. Molecular docking (AutoDock Vina) predicts binding affinities to receptors like estrogen or COX-2 .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., graph set analysis) require re-refinement using SHELXL with high-resolution data (≤1.0 Å). Twinning or disorder is addressed via PLATON SQUEEZE for solvent masking. Comparative analysis with Cambridge Structural Database (CSD) entries identifies outliers . For non-crystalline samples, DFT calculations (Gaussian 16) predict optimized geometries and electrostatic potentials .

Q. What strategies optimize the synthetic yield of this compound while minimizing side products?

Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading). Palladium-catalyzed cross-coupling reactions benefit from ligand screening (XPhos vs. SPhos) to enhance regioselectivity. In situ FTIR monitors reaction progress, while flash chromatography (hexane/EtOAc gradients) isolates intermediates. Yield improvements (>75%) are achieved via microwave-assisted synthesis (150°C, 20 min) .

Q. How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in downstream modifications?

Hammett substituent constants (σₚ = +0.06) quantify electron-withdrawing effects, impacting nucleophilic aromatic substitution (SNAr) rates. Cyclic voltammetry reveals redox potentials (E₁/₂) for fluorophenyl vs. non-fluorinated analogs. Substituent positioning is validated via NOESY NMR to assess steric hindrance .

Q. What advanced techniques elucidate its interaction with biological targets at the atomic level?

Surface plasmon resonance (SPR) measures real-time binding kinetics (kₐ/kₐ) to immobilized proteins. Cryo-EM (≤3.0 Å resolution) visualizes ligand-receptor complexes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Mutagenesis studies (e.g., alanine scanning) identify critical binding residues .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Reconcile in silico (e.g., SwissADME-predicted logP vs. experimental shake-flask values) and in vitro data by refining force field parameters (AMBER vs. CHARMM). False positives in docking are minimized using ensemble docking with multiple receptor conformations. Metabolite ID (LC-MS/MS) rules out off-target effects .

Q. What statistical approaches validate reproducibility in synthetic or biological assays?

Grubbs’ test removes outliers in triplicate experiments. Principal component analysis (PCA) clusters biological replicates, while Bland-Altman plots assess inter-lab variability. For crystallography, R-factor convergence (<5% discrepancy) ensures refinement reliability .

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